Butyryl coenzyme A dilithium salt
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Overview
Description
Butyryl coenzyme A dilithium salt is an organic compound that serves as a derivative of butyric acid. It is a coenzyme A-containing molecule that plays a crucial role in various biological pathways, including fatty acid metabolism, fermentation, and the degradation of 4-aminobutanoate (GABA) . This compound is often used in biochemical research due to its involvement in metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyryl coenzyme A dilithium salt typically involves the reaction of butyric acid with coenzyme A in the presence of lithium ions. The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product with a high degree of purity .
Chemical Reactions Analysis
Types of Reactions
Butyryl coenzyme A dilithium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in metabolic pathways .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve specific pH levels, temperatures, and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound include crotonyl coenzyme A and other intermediates involved in fatty acid metabolism .
Scientific Research Applications
Butyryl coenzyme A dilithium salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of butyryl coenzyme A dilithium salt involves its role as a coenzyme in various enzymatic reactions. It acts as a carrier of acyl groups, facilitating the transfer of these groups in metabolic pathways. The molecular targets include enzymes such as butyryl coenzyme A dehydrogenase, which catalyzes the oxidation of butyryl coenzyme A to crotonyl coenzyme A . The pathways involved include fatty acid metabolism and the synthesis of biofuels .
Comparison with Similar Compounds
Similar Compounds
- Acetoacetyl coenzyme A sodium salt hydrate
- Octanoyl coenzyme A lithium salt hydrate
- Isobutyryl coenzyme A lithium salt
- Malonyl coenzyme A lithium salt
- Stearoyl coenzyme A lithium salt
Uniqueness
Butyryl coenzyme A dilithium salt is unique due to its specific role in the oxidation-reduction reactions involving butyryl coenzyme A dehydrogenase. Its high stability and reactivity make it a valuable compound in biochemical research and industrial applications .
Properties
IUPAC Name |
tetralithium;[(2R,3S,4R,5R)-5-[6-(butanoylamino)purin-9-yl]-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N7O17P3S.4Li/c1-4-5-16(34)31-21-17-22(29-12-28-21)32(13-30-17)24-18(35)19(48-50(38,39)40)14(47-24)10-45-51(41,42)49-52(43,44)46-11-25(2,3)20(36)23(37)27-7-6-15(33)26-8-9-53;;;;/h12-14,18-20,24,35-36,53H,4-11H2,1-3H3,(H,26,33)(H,27,37)(H,41,42)(H,43,44)(H2,38,39,40)(H,28,29,31,34);;;;/q;4*+1/p-4/t14-,18-,19-,20?,24-;;;;/m1..../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMUWGIOOMBTED-VLFKLNKMSA-J |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC(C)(C)C(C(=O)NCCC(=O)NCCS)O)OP(=O)([O-])[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OCC(C)(C)C(C(=O)NCCC(=O)NCCS)O)OP(=O)([O-])[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38Li4N7O17P3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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